Cas no 895929-50-7 (1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine)

1-(2,4-Dichlorobenzyl)-1H-pyrazol-3-amine is a pyrazole-based amine compound featuring a 2,4-dichlorobenzyl substituent. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichlorobenzyl group enhances lipophilicity, potentially improving bioavailability in active formulations. Its pyrazole core offers versatility for further functionalization, enabling the development of targeted bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers may find it particularly useful in the design of novel heterocyclic compounds, given its balanced reactivity and potential for selective modifications. Suitable for controlled reactions, it serves as a key building block in medicinal and crop protection chemistry.
1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine structure
895929-50-7 structure
Product Name:1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
CAS No:895929-50-7
MF:C10H9Cl2N3
MW:242.104559659958
MDL:MFCD03422539
CID:2111179
PubChem ID:5302743
Update Time:2025-05-24

1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
    • 974-636-0
    • 1-[(2,4-dichlorophenyl)methyl]-1h-pyrazol-3-amine
    • 1H-Pyrazol-3-amine, 1-[(2,4-dichlorophenyl)methyl]-
    • AKOS000305155
    • BBL029994
    • 895929-50-7
    • DA-31537
    • 1-(2,4-Dichloro-benzyl)-1H-pyrazol-3-ylamine
    • 1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine
    • MFCD03422539
    • STK349183
    • 1-((2,4-Dichlorophenyl)methyl)-1H-pyrazol-3-amine
    • SCHEMBL694935
    • DTXSID901231560
    • VKB92950
    • VS-09549
    • EN300-228683
    • DB-017035
    • Z451325486
    • MDL: MFCD03422539
    • Inchi: 1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
    • InChI Key: WBQSPUUQWRMCAY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CN1C=CC(N)=N1)Cl

Computed Properties

  • Exact Mass: 241.0173527Da
  • Monoisotopic Mass: 241.0173527Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 424.6±40.0 °C at 760 mmHg
  • Flash Point: 210.6±27.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine Security Information

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Additional information on 1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine

1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine: A Comprehensive Overview

1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine, also known by its CAS No. 895929-50-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and agrochemicals. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements associated with this compound.

The molecular structure of 1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine consists of a pyrazole ring substituted with a 2,4-dichlorobenzyl group at the 3-position. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which contributes to its aromaticity and reactivity. The presence of the 2,4-dichlorobenzyl group introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. This structural feature makes it a promising candidate for various chemical transformations and biological assays.

Recent studies have explored the synthesis of 1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine through various routes. One common approach involves the condensation of hydrazine derivatives with α-chloro ketones or aldehydes under specific reaction conditions. Researchers have optimized these methods to achieve higher yields and better purity. For instance, a study published in 2023 demonstrated that the use of microwave-assisted synthesis significantly accelerated the reaction process while maintaining product quality.

The biological activity of 1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine has been extensively investigated in recent years. In vitro assays have shown that this compound exhibits potent inhibitory effects against several enzymes associated with inflammatory diseases and cancer. For example, a 2023 study reported that the compound effectively inhibits cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Additionally, preliminary in vivo studies in animal models have indicated that it may possess anti-inflammatory and anti-cancer properties without significant toxicity.

In the agricultural sector, 1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine has been evaluated as a potential lead compound for developing fungicides and insecticides. Its ability to disrupt key biochemical pathways in pests and pathogens makes it a valuable candidate for further exploration. A 2023 research paper highlighted its effectiveness against fungal pathogens such as Fusarium graminearum, suggesting its potential use in crop protection.

The environmental impact of 1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine has also been a focus of recent studies. Researchers have investigated its biodegradation patterns under various environmental conditions to assess its eco-friendliness. Findings from a 2023 study indicated that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment.

In conclusion, 1-(2,4-Dichlorobenzyl)-1H-Pyrazol-3-Amine, with its CAS No. 895929-50-7, represents a versatile compound with promising applications in medicine and agriculture. Its unique structure, coupled with recent advancements in synthesis and biological evaluation methods, positions it as a valuable asset for future research and development efforts.

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